4-Chloro-7-iodo-6-methylquinoline
Description
4-Chloro-7-iodo-6-methylquinoline is a halogenated quinoline derivative characterized by a chlorine atom at position 4, an iodine atom at position 7, and a methyl group at position 6. Quinoline derivatives are widely studied due to their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties. The substitution pattern on the quinoline ring significantly influences reactivity, stability, and pharmacological efficacy.
Properties
Molecular Formula |
C10H7ClIN |
|---|---|
Molecular Weight |
303.52 g/mol |
IUPAC Name |
4-chloro-7-iodo-6-methylquinoline |
InChI |
InChI=1S/C10H7ClIN/c1-6-4-7-8(11)2-3-13-10(7)5-9(6)12/h2-5H,1H3 |
InChI Key |
RMRFMLNNNPIKIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1I)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: Replacing iodine with bromine (e.g., 7-Bromo-4-chloro-6-methylquinoline ) reduces molecular weight (Br: 79.9 g/mol vs.
- Electron-Withdrawing Groups : The trifluoromethyl group (CF₃) at position 7 (similarity score 0.78 ) increases electron deficiency, enhancing susceptibility to nucleophilic attack compared to iodine.
- Steric and Electronic Effects : The methyl group at position 6 in the target compound introduces steric hindrance, which may slow reactions at adjacent positions compared to methoxy or nitro groups .
Physicochemical Properties
The iodine substituent imparts distinct properties:
- Molecular Weight and Size: Iodine’s larger atomic radius (1.40 Å vs.
- Melting Points: While direct data are unavailable, 4-Chloro-6,7-dimethoxyquinoline melts at 403–404 K, suggesting that bulky substituents (e.g., methoxy groups) elevate melting points. The target compound’s methyl and iodine groups may similarly increase rigidity and melting point.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
